4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with a pyrazolone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 3-methyl-4,5-dihydro-1H-pyrazol-5-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution at the oxime group.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazolone derivatives.
Scientific Research Applications
4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxime and pyrazolone functional groups. These interactions can modulate biochemical pathways and result in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the oxime group but shares the pyrazolone core structure.
4-hydroxy-3-methyl-1H-pyrazol-5-one: Contains a hydroxyl group instead of the oxime group.
4-[(1E)-(hydroxyimino)methyl]-1H-pyrazol-5-one: Similar structure but without the methyl group at the 3-position.
Uniqueness
4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of both the oxime and pyrazolone functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-3-methyl-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(2-6-10)5(9)8-7-3/h2,4,10H,1H3,(H,8,9)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGIUIWSBPBJU-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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